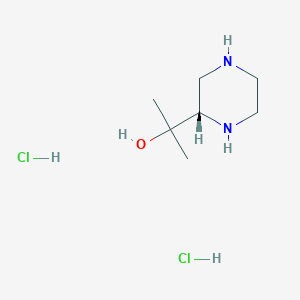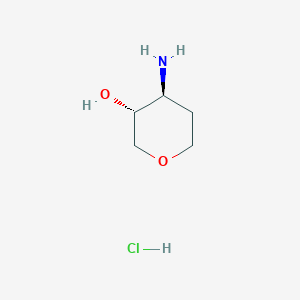![molecular formula C7H8N2OS B1428858 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile CAS No. 1343362-21-9](/img/structure/B1428858.png)
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile
Übersicht
Beschreibung
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile is a chemical compound with the molecular formula C7H8N2OS and a molecular weight of 168.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile consists of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, one oxygen atom, and one sulfur atom .Wissenschaftliche Forschungsanwendungen
Helix-Helix Interactions
One study explores the interactions within the lattice of related chemical compounds, focusing on the formation of heterochiral sheets of helical, hydrogen-bonded polymers. These interactions are crucial for understanding the structural organization and potential applications of such compounds in designing new materials with specific chiral properties (Stefankiewicz, Cian, & Harrowfield, 2011).
Green Synthesis Approaches
Another research avenue involves the development of green synthesis methods for thiazol-2(3H)-imine derivatives using ionic liquid media. This approach highlights the importance of eco-friendly solvents in chemical synthesis and could inform future sustainable practices in chemical manufacturing (Shahvelayati, Hajiaghababaei, & Panahi Sarmad, 2017).
Ring Transformation Studies
Research on the reaction of 3-bromooxindole with aromatic thioamides reveals insights into ring transformation processes, presenting potential pathways for synthesizing novel heterocyclic compounds. Such studies contribute to the broader understanding of reaction mechanisms in organic chemistry and offer new strategies for creating complex molecular structures (Kammel, Tarabová, Brož, Hladíková, & Hanusek, 2017).
Catalytic Applications
Investigations into molybdenum(VI) complexes with thiazole-hydrazone ligands reveal their potential as catalysts in olefin epoxidation. This research provides valuable information for the development of new catalytic systems that could improve efficiency and selectivity in industrial chemical processes (Ghorbanloo, Bikas, & Małecki, 2016).
Antimicrobial Activities
Studies also extend to the synthesis of novel compounds with potential antimicrobial activities, such as the electrogenerated synthesis of 2-imino-1,3-thiazolidin-4-one derivatives. These compounds have been evaluated for their biological activity, highlighting the relevance of such molecules in developing new antimicrobial agents (Haouas, Saied, Ayari, Arfaoui, Benkhoud, & Boujlel, 2016).
Crystal Structure and Solubility
The relationship between molecular structure changes and their effects on crystal structure and solubility has been examined, providing insights into the physicochemical properties of thiazole derivatives. Such research is crucial for the design and development of new materials with tailored properties (Hara, Adachi, Takimoto-Kamimura, & Kitamura, 2009).
Zukünftige Richtungen
A study mentions the degradation impurity of a compound that was identified as (S)-N2-(methoxymethyl)-N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine . This could potentially provide insights into future research directions involving 2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile or similar compounds.
Eigenschaften
IUPAC Name |
2-[2-(methoxymethyl)-1,3-thiazol-4-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-4-7-9-6(2-3-8)5-11-7/h5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJKJMOUMRPKPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CS1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Methoxymethyl)-1,3-thiazol-4-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 6-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinate dihydrochloride](/img/structure/B1428776.png)




![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)


![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)



